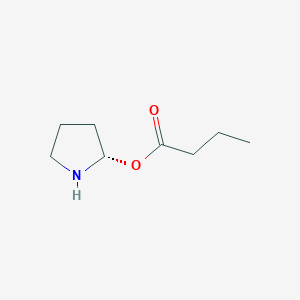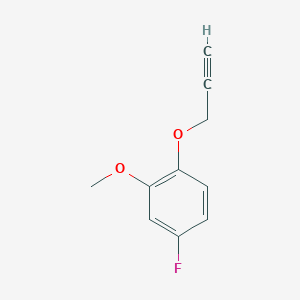
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid: is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . The first step involves the esterification of fumaric acid to form the corresponding ester, followed by a reaction with butanoic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of fumaric acid as a starting material. The process includes esterification and subsequent reaction with butanoic acid under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of enzyme inhibition and metabolic pathways .
Biology: In biological research, this compound is used to study the inhibition of aconitase and its effects on the Krebs cycle. It is also utilized in the investigation of mycotoxins and their biological activities .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to metabolic dysfunction .
Industry: Industrially, this compound is used in the production of plasticizers and other chemical intermediates. It is also employed in the synthesis of macrocyclic inhibitors for various applications .
Mécanisme D'action
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase. This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid . The compound binds to aconitase, blocking its active site and thereby disrupting the metabolic pathway .
Comparaison Avec Des Composés Similaires
Citric Acid: Similar in structure but contains a hydroxyl group that 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid lacks.
Isocitric Acid: Another tricarboxylic acid involved in the Krebs cycle, differing in the arrangement of functional groups.
Aconitic Acid: An intermediate in the Krebs cycle, structurally related but with different functional groups.
Uniqueness: this compound is unique due to its specific inhibitory action on aconitase and its role in disrupting the Krebs cycle. This makes it a valuable tool in biochemical research and industrial applications .
Propriétés
Numéro CAS |
278777-48-3 |
|---|---|
Formule moléculaire |
C10H14O8 |
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
2-butanoyloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H14O8/c1-2-3-8(15)18-10(9(16)17,4-6(11)12)5-7(13)14/h2-5H2,1H3,(H,11,12)(H,13,14)(H,16,17) |
Clé InChI |
IPJYAQLGXSFZPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(CC(=O)O)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
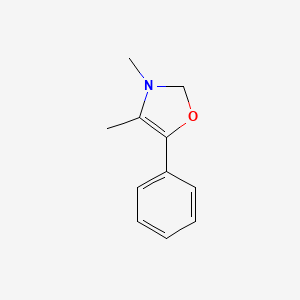
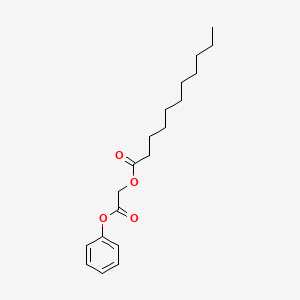
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
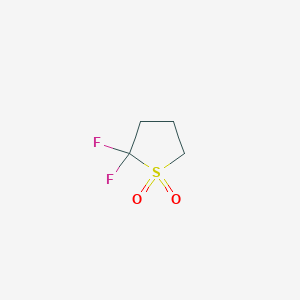
![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
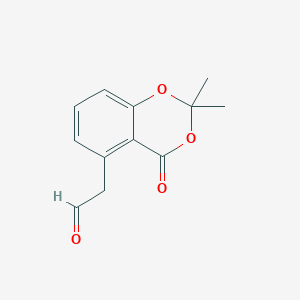
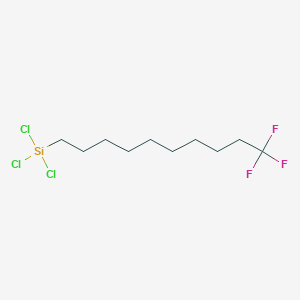
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
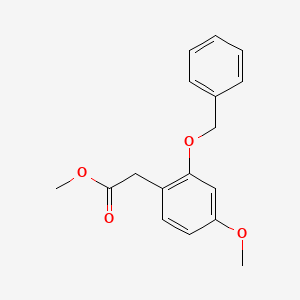
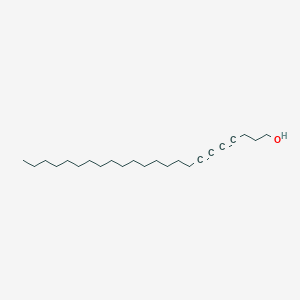
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
